N-(3-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Description
N-(3-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a thieno[3,2-d]pyrimidin-4-one derivative featuring a piperidine-3-carboxamide moiety at position 2 of the heterocyclic core. The 7-position of the thienopyrimidine ring is substituted with a phenyl group, while the amide nitrogen is linked to a 3-ethoxybenzyl group. This compound shares structural similarities with kinase inhibitors and other bioactive molecules targeting adenosine receptors or phosphodiesterases, as inferred from analogs in the evidence . While direct synthesis data for this compound are unavailable in the provided evidence, methods described for related pyrimidine derivatives (e.g., condensation of aldehydes, ketones, and amines under acidic or reflux conditions) may apply .
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-2-34-21-12-6-8-18(14-21)15-28-25(32)20-11-7-13-31(16-20)27-29-23-22(19-9-4-3-5-10-19)17-35-24(23)26(33)30-27/h3-6,8-10,12,14,17,20H,2,7,11,13,15-16H2,1H3,(H,28,32)(H,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZOLKUWBZXMDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination
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Condensation : React the piperidine nitrogen with 3-ethoxybenzaldehyde using titanium(IV) isopropoxide as a Lewis catalyst in anhydrous THF.
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Reduction : Add sodium cyanoborohydride (NaBH₃CN) to reduce the imine intermediate to the secondary amine.
Optimized Parameters :
Alternative Alkylation Method
Direct alkylation using 3-ethoxybenzyl bromide in the presence of DIEA (N,N-diisopropylethylamine) in DCM at 0°C to 25°C over 6 hours.
Comparative Efficiency :
| Method | Reagents | Yield | Purity |
|---|---|---|---|
| Reductive amination | 3-ethoxybenzaldehyde, NaBH₃CN | 82% | 97% |
| Alkylation | 3-ethoxybenzyl bromide, DIEA | 75% | 95% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO₂, eluent: 3:1 ethyl acetate/hexane) followed by recrystallization from ethanol/water (4:1).
Spectroscopic Confirmation
Scale-Up Considerations and Yield Optimization
Industrial-scale synthesis requires:
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Continuous Flow Reactors : For cyclocondensation steps to improve heat transfer.
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Catalytic Methods : Pd/C for hydrogenation steps to reduce byproducts.
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DoE (Design of Experiments) : Identifying critical parameters (e.g., temperature, stoichiometry) to maximize yield (≥85%).
Challenges and Mitigation Strategies
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Low Solubility of Intermediates : Use polar aprotic solvents (DMF, DMSO) with sonication.
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Epimerization at Piperidine C3 : Employ chiral auxiliaries or asymmetric hydrogenation.
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Byproduct Formation During Alkylation : Optimize base (e.g., K₂CO₃ vs. Cs₂CO₃) to minimize O-alkylation.
Green Chemistry Alternatives
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
The compound N-(3-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.
Molecular Formula
The molecular formula for this compound is . It features a thieno[3,2-d]pyrimidine core, which is known for its biological activity.
Structural Characteristics
The compound consists of several functional groups that contribute to its pharmacological properties:
- Piperidine ring : Provides basicity and can enhance binding to biological targets.
- Thieno[3,2-d]pyrimidine moiety : Associated with various biological activities, including antimicrobial and anticancer properties.
- Ethoxybenzyl group : May enhance lipophilicity, aiding in membrane permeability.
Anticancer Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to the one discussed have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In a study published in Journal of Medicinal Chemistry, a related thieno[3,2-d]pyrimidine compound demonstrated IC50 values in the low micromolar range against breast cancer cells, suggesting potential for further development into therapeutic agents .
Antimicrobial Properties
Thieno[3,2-d]pyrimidines have also been investigated for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes or receptors, inhibiting growth.
Case Study:
A derivative of thieno[3,2-d]pyrimidine was tested against Staphylococcus aureus and exhibited promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Neuropharmacological Applications
The piperidine component may endow the compound with neuroactive properties. Research into similar structures has suggested potential as anxiolytics or antidepressants.
Case Study:
In animal models, compounds with similar piperidine structures were shown to reduce anxiety-like behavior significantly compared to controls .
Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Thieno[3,2-d]pyrimidine derivatives | Apoptosis induction in cancer cells |
| Antimicrobial | Derivatives against Staphylococcus | Inhibition of bacterial growth |
| Neuropharmacological | Piperidine-based compounds | Reduction in anxiety-like behavior |
Synthesis Overview
The synthesis of this compound involves several key steps:
- Formation of Thieno[3,2-d]pyrimidine Core : Utilizing cyclization reactions involving appropriate precursors.
- Piperidine Ring Construction : Typically achieved through nucleophilic substitution reactions.
- Final Coupling Reaction : Attaching the ethoxybenzyl group via amide bond formation.
Safety and Regulatory Status
As with many novel compounds, safety assessments are crucial. Preliminary studies suggest a favorable safety profile; however, comprehensive toxicological evaluations are necessary before clinical applications can be considered.
Mechanism of Action
The mechanism of action of N-(3-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the benzyl group, thienopyrimidine ring, or piperidine-carboxamide scaffold. These variations influence physicochemical properties, binding affinity, and metabolic stability. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Thienopyrimidine Derivatives
*Calculated from molecular formula C₁₅H₁₃N₃O₃S.
Key Findings:
Benzyl Substituent Effects :
- Electron-Withdrawing Groups (Cl, F) : Chlorine (in ) and fluorine (in ) increase lipophilicity and may strengthen hydrophobic interactions in binding pockets. Fluorine’s small size and high electronegativity also improve metabolic stability.
- Alkoxy Groups (Methoxy, Ethoxy) : The 3-methoxy analog () has lower molecular weight (315.35 g/mol) and reduced steric bulk compared to the target compound’s 3-ethoxy group. Ethoxy’s longer alkyl chain may enhance membrane permeability but could reduce solubility.
Thienopyrimidine Ring Modifications: 7-Phenyl vs. The target’s unsubstituted phenyl may allow tighter π-π stacking. Core Heterocycle: The thieno[2,3-d]pyrimidine in differs in ring fusion position, likely altering electronic distribution and binding to targets preferring the [3,2-d] isomer.
Piperidine-Carboxamide Scaffold :
- The target compound’s piperidine-3-carboxamide moiety (vs. piperidine-4-carboxamide in ) may reposition the benzyl group relative to the active site, influencing selectivity.
Biological Activity
Molecular Characteristics
- Molecular Formula : C₂₁H₂₃N₃O₃S
- Molecular Weight : 397.49 g/mol
- IUPAC Name : N-(3-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Structural Features
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the piperidine moiety and the ethoxybenzyl group suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance:
- Apoptosis Induction : Studies have shown that related thieno[3,2-d]pyrimidines can induce apoptosis in cancer cell lines through mechanisms involving inhibition of tubulin polymerization and activation of caspases .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Compounds within the same chemical class have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation .
Enzyme Inhibition
Inhibitory effects on specific enzymes have been documented:
- Kinase Inhibition : Certain derivatives have been identified as potent inhibitors of kinases involved in cell proliferation and survival, suggesting a mechanism that could be leveraged for therapeutic applications in cancer treatment .
Study 1: Anticancer Activity in Breast Cancer Models
A study focusing on thieno[3,2-d]pyrimidine derivatives reported that compounds with similar structures induced significant apoptosis in T47D human breast cancer cells. The most potent derivative had an EC50 value of 0.004 µM, showcasing the potential efficacy of thieno[3,2-d]pyrimidines in targeted cancer therapies .
Study 2: Mechanistic Insights into Anti-inflammatory Action
Research highlighted the role of certain thieno[3,2-d]pyrimidine derivatives in modulating inflammatory responses. The compounds were effective in reducing levels of TNF-alpha and IL-6 in vitro, indicating their potential for treating inflammatory diseases .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide?
- Methodology : The synthesis typically involves three stages:
Thienopyrimidine Core Formation : Condensation of thiophene derivatives with urea or thiourea under acidic conditions (e.g., HCl/acetic acid) at 80–100°C to form the 3,4-dihydrothieno[3,2-d]pyrimidin-4-one scaffold .
Piperidine Ring Introduction : Nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt) to attach the piperidine-3-carboxamide moiety to the thienopyrimidine core .
Ethoxybenzyl Group Functionalization : Alkylation or reductive amination to introduce the 3-ethoxybenzyl group, often using NaBH4 or Pd/C catalysis .
- Key Considerations : Optimize reaction yields (e.g., 60–75%) by controlling solvent polarity (DMF or THF) and temperature (60–80°C). Monitor purity via TLC/HPLC at each step .
Q. How is the compound characterized to confirm structural integrity?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent integration (e.g., ethoxybenzyl protons at δ 1.3–1.5 ppm for CH3 and δ 4.0–4.2 ppm for OCH2) and piperidine ring conformation .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ≈ 515.2 g/mol) and isotopic patterns .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between thienopyrimidine and piperidine planes ≈ 45–60°) .
Q. What in vitro assays are recommended for preliminary biological screening?
- Targeted Assays :
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays .
- Cellular Viability : MTT assays in cancer cell lines (IC50 values typically 1–10 µM for analogues with chloro/fluoro substituents) .
- Positive Controls : Compare with reference inhibitors (e.g., Erlotinib for EGFR) to validate assay conditions .
Advanced Research Questions
Q. How do structural modifications (e.g., ethoxy vs. chloro/fluoro benzyl groups) impact target binding and selectivity?
- SAR Insights :
- Electron-Withdrawing Groups (Cl/F) : Enhance kinase affinity (e.g., 2–3x lower IC50 vs. ethoxy analogues) but may reduce solubility .
- Ethoxy Group : Improves metabolic stability (t1/2 > 2 hours in microsomal assays) due to reduced oxidative metabolism .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to map hydrophobic interactions between the ethoxybenzyl group and kinase ATP pockets (e.g., ∆G ≈ -9.5 kcal/mol) .
Q. How can conflicting in vitro vs. in vivo efficacy data be resolved?
- Case Study : If in vitro IC50 = 0.5 µM but in vivo tumor growth inhibition < 20%:
Pharmacokinetic Analysis : Measure plasma exposure (AUC) and tissue penetration. Ethoxy analogues often show improved Cmax (≈1.5 µg/mL) vs. chloro derivatives due to reduced plasma protein binding .
Metabolite Profiling : Identify inactive metabolites via LC-MS/MS (e.g., hydroxylation at the piperidine ring) .
Formulation Optimization : Use PEGylated nanoparticles to enhance bioavailability (e.g., 3x AUC increase in rodent models) .
Q. What strategies mitigate rapid in vivo clearance observed in piperidine-3-carboxamide derivatives?
- Approaches :
- Prodrug Design : Introduce esterase-labile groups (e.g., acetylated piperidine) to prolong circulation .
- Linker Optimization : Replace amide bonds with carbamates or ureas to reduce enzymatic hydrolysis .
- Species-Specific Metabolism : Use humanized liver models to predict human PK more accurately .
Key Notes
- Contradictions : Discrepancies in bioactivity between analogues (e.g., chloro vs. ethoxy) may arise from assay conditions (e.g., ATP concentration) or cell line variability .
- Advanced Tools : Use cryo-EM for target engagement studies or SPR for binding kinetics to resolve mechanistic ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
